molecular formula C9H19N3O B15256629 1-[(3-Aminocyclopentyl)methyl]-3-ethylurea

1-[(3-Aminocyclopentyl)methyl]-3-ethylurea

Cat. No.: B15256629
M. Wt: 185.27 g/mol
InChI Key: QNNIDLYNBNOCKM-UHFFFAOYSA-N
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Description

1-[(3-Aminocyclopentyl)methyl]-3-ethylurea is a chemical compound with the molecular formula C9H19N3O It is a urea derivative that features a cyclopentyl ring substituted with an amino group and an ethylurea moiety

Preparation Methods

The synthesis of 1-[(3-Aminocyclopentyl)methyl]-3-ethylurea typically involves the reaction of 3-aminocyclopentylmethanol with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 3-aminocyclopentylmethanol and ethyl isocyanate.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 3-aminocyclopentylmethanol is dissolved in a suitable solvent, such as dichloromethane. Ethyl isocyanate is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-[(3-Aminocyclopentyl)methyl]-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding urea derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction can lead to the formation of amine derivatives.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea derivatives.

Scientific Research Applications

1-[(3-Aminocyclopentyl)methyl]-3-ethylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities that could be beneficial in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various industrial applications, including the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-[(3-Aminocyclopentyl)methyl]-3-ethylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate its mechanism of action fully.

Comparison with Similar Compounds

1-[(3-Aminocyclopentyl)methyl]-3-ethylurea can be compared with other similar compounds, such as:

    1-[(3-Aminocyclopentyl)methyl]-3-methylurea: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in alkyl groups can affect the compound’s reactivity and biological activity.

    1-[(3-Aminocyclopentyl)methyl]-3-phenylurea:

    1-[(3-Aminocyclopentyl)methyl]-3-isopropylurea: The isopropyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with molecular targets.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

1-[(3-aminocyclopentyl)methyl]-3-ethylurea

InChI

InChI=1S/C9H19N3O/c1-2-11-9(13)12-6-7-3-4-8(10)5-7/h7-8H,2-6,10H2,1H3,(H2,11,12,13)

InChI Key

QNNIDLYNBNOCKM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCC1CCC(C1)N

Origin of Product

United States

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